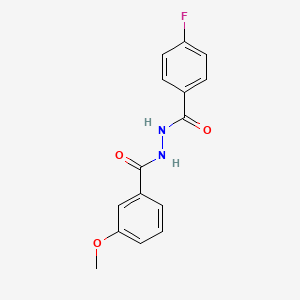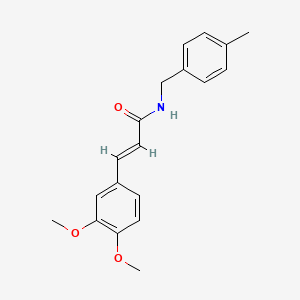
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as EMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMT belongs to the class of quinolinecarboxamides and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4 activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide interferes with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is also stable and can be stored for long periods of time. However, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties. Another potential direction is the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other drugs for the treatment of cancer is an area of active research. Finally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis is an area of active research.
Méthodes De Synthèse
The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethylamine, followed by the addition of 2-chloro-4,6-dimethoxyquinoline. The resulting compound is then subjected to a series of purification steps to obtain pure N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-18-17(20)13-10-15(16-9-8-11(2)21-16)19-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOCOJESYZRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)


![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5775991.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5775995.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone](/img/structure/B5776000.png)